molecular formula C32H36F3NO4 B560155 Adomeglivant CAS No. 1488363-78-5

Adomeglivant

Katalognummer B560155
CAS-Nummer: 1488363-78-5
Molekulargewicht: 555.63
InChI-Schlüssel: FASLTMSUPQDLIB-MHZLTWQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Adomeglivant, also known as LY2409021, is a potent and selective glucagon receptor antagonist . It is used to lower blood glucose in healthy people and those with type 2 diabetes .


Molecular Structure Analysis

Adomeglivant has a molecular formula of C32H36F3NO4 . Its average mass is 555.628 Da and its monoisotopic mass is 555.259644 Da . The structure of Adomeglivant includes two benzene rings linked together by a C-C bond .


Physical And Chemical Properties Analysis

Adomeglivant has a density of 1.2±0.1 g/cm3, a boiling point of 656.7±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.1 mmHg at 25°C . It has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 12 freely rotating bonds . Its polar surface area is 76 Å2 .

Wissenschaftliche Forschungsanwendungen

Adomeglivant, known scientifically as LY2409021, is a compound with several notable applications in scientific research, particularly in the field of endocrinology and diabetes management. Here’s a comprehensive analysis focusing on six unique applications:

Glucose Regulation in Type 2 Diabetes

Adomeglivant acts as a glucagon receptor antagonist , which makes it effective in lowering blood glucose levels in individuals with type 2 diabetes. By blocking glucagon signaling, it helps in managing both fasting and postprandial glucose levels, offering a potential therapeutic option for diabetes control .

Impact on Fasting Blood Glucose

Research has shown that Adomeglivant can significantly reduce fasting blood glucose levels. This application is crucial for maintaining overall glycemic control and reducing the risk of complications associated with elevated fasting glucose levels .

Effects on Postprandial Glucose

Postprandial glucose management is another key area where Adomeglivant has shown promise. Controlling glucose levels after meals is vital for preventing spikes that can lead to hyperglycemia and subsequent health issues .

First-in-Human Study Outcomes

Adomeglivant has been the subject of first-in-human studies that assess its safety and efficacy in healthy participants as well as those with type 2 diabetes, providing foundational knowledge for further research and development .

Liver Function Studies

The effects of Adomeglivant on liver function have also been explored, considering the liver’s critical role in glucose production and regulation. Understanding its impact on hepatic function can inform treatment strategies for metabolic disorders .

Cardiac Electrophysiology Research

Studies have investigated the effects of Adomeglivant on the electrical impulses of the heart, which is essential for determining any potential cardiac risks associated with its use in treating metabolic conditions .

Safety And Hazards

Adomeglivant is toxic and can cause serious damage to health by prolonged exposure . It is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes . It may also pose a possible risk of impaired fertility and harm to an unborn child . Protective measures such as wearing safety goggles, protective gloves, and impervious clothing are recommended when handling Adomeglivant .

Eigenschaften

IUPAC Name

3-[[4-[(1S)-1-[4-(4-tert-butylphenyl)-3,5-dimethylphenoxy]-4,4,4-trifluorobutyl]benzoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36F3NO4/c1-20-18-26(19-21(2)29(20)23-10-12-25(13-11-23)31(3,4)5)40-27(14-16-32(33,34)35)22-6-8-24(9-7-22)30(39)36-17-15-28(37)38/h6-13,18-19,27H,14-17H2,1-5H3,(H,36,39)(H,37,38)/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASLTMSUPQDLIB-MHZLTWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C2=CC=C(C=C2)C(C)(C)C)C)OC(CCC(F)(F)F)C3=CC=C(C=C3)C(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1C2=CC=C(C=C2)C(C)(C)C)C)O[C@@H](CCC(F)(F)F)C3=CC=C(C=C3)C(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adomeglivant

CAS RN

1488363-78-5
Record name Adomeglivant [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1488363785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adomeglivant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11704
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ADOMEGLIVANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74Z5ZL2KVG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.